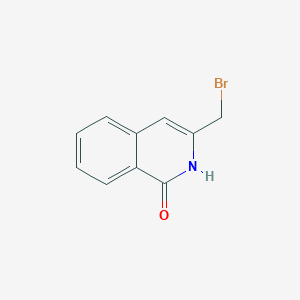

3-(Bromomethyl)isoquinolin-1(2H)-one

Description

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

3-(bromomethyl)-2H-isoquinolin-1-one |

InChI |

InChI=1S/C10H8BrNO/c11-6-8-5-7-3-1-2-4-9(7)10(13)12-8/h1-5H,6H2,(H,12,13) |

InChI Key |

HWBHHWGYUWXPRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(NC2=O)CBr |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

The compound is notable for its potential biological activities, making it a candidate for drug development. Several studies have explored its effects on various biological targets:

- Anticancer Activity : Research indicates that derivatives of isoquinolinones exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting the proliferation of human cancer cells, such as breast and prostate cancer lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Antimicrobial Properties : Isoquinolinone derivatives have been reported to possess antimicrobial activity against a range of pathogens. Studies demonstrate that these compounds can inhibit bacterial growth, suggesting their potential use as antibacterial agents.

- Anti-inflammatory Effects : Compounds related to 3-(Bromomethyl)isoquinolin-1(2H)-one have shown the ability to modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block:

- Synthesis of Isoquinolinones : It can be utilized in various synthetic pathways to produce substituted isoquinolinones. For example, it can undergo nucleophilic substitution reactions to yield novel derivatives that may possess enhanced biological activities .

- Mannich Reactions : The compound can participate in Mannich-type reactions, leading to the formation of more complex molecules. This reaction pathway has been explored for synthesizing 1-substituted isoquinolinones under mild conditions .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

- Study on Anticancer Properties : A study focusing on isoquinolinone derivatives highlighted their efficacy against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment, suggesting strong anticancer potential .

- Antimicrobial Efficacy : In vitro tests showed that derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 50 to 200 µg/mL against various bacterial strains, indicating considerable antimicrobial activity.

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Isoquinolin-1(2H)-one Derivatives

Structural and Functional Variations

The biological and chemical properties of isoquinolin-1(2H)-ones are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Crystallographic and Physicochemical Properties

- 3-(3-Bromobenzyl)isoquinolin-1(2H)-one: Triclinic crystal system (space group P1) with α = 88.698°, β = 83.829°, and intermolecular N–H⋯O bonds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Bromomethyl)isoquinolin-1(2H)-one, and how are reaction conditions optimized?

- Methodology : A typical synthesis involves ammonolysis of a brominated precursor. For example, 3-(3-Bromobenzyl)isoquinolin-1(2H)-one is synthesized by refluxing 3-(3′-bromobenzyl)isocoumarin in 2-ethoxyethanol saturated with ammonia gas, followed by purification via column chromatography (50% ethyl acetate/petroleum ether) . Reaction optimization includes controlling reflux time (2 hours), solvent choice (to enhance solubility), and monitoring via TLC. Yield improvements (e.g., 61%) are achieved by adjusting ammonia concentration and temperature gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) is essential. For instance, and NMR (700 MHz, CDCl) resolve signals for the bromomethyl group (δ ~4.5 ppm for CH) and aromatic protons (δ 6.8–8.2 ppm) . X-ray crystallography provides structural validation, confirming bond angles (e.g., N–C–C: 113.15°) and hydrogen-bonding patterns (N–H⋯O) in the crystal lattice . Mass spectrometry (MS) confirms molecular weight (e.g., m/z 314.18 for CHBrNO) .

Advanced Research Questions

Q. How does the bromomethyl substituent influence reactivity in cross-coupling reactions or functionalization?

- Mechanistic Insight : The bromomethyl group acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura couplings). For example, analogous compounds undergo palladium-catalyzed reactions with arylboronic acids to form biaryl derivatives, leveraging the C–Br bond’s polarization . Optimization requires inert atmospheres (N/Ar), catalysts (Pd(PPh)), and solvents (DMF/THF) to prevent premature hydrolysis .

Q. What structural insights from X-ray crystallography guide the design of bioactive derivatives?

- Structural Analysis : Crystal structures reveal non-planar ring systems (interplanar angle: 75.95°) and trans-geometry at N–C–C-C, which influence molecular docking. Hydrogen bonds (N–H⋯O) stabilize the lattice, suggesting strategies to enhance solubility via substituent engineering (e.g., introducing polar groups at C4) .

Q. How can contradictory data in anticancer activity assays be resolved?

- Data Analysis : Contradictions arise from substituent effects. For example, 3-(thiazol-2-ylamino) derivatives show high potency (avg. lgGI = -5.18) against breast cancer (MDA-MB-468), while C4-acceptor groups reduce activity. Resolve discrepancies via structure-activity relationship (SAR) studies:

- Compare logP values (lipophilicity) and steric maps using DFT calculations .

- Validate using dose-response curves across NCI-60 cell lines, prioritizing compounds with selectivity indices >10 .

Q. What strategies improve the selectivity of this compound derivatives in targeted therapies?

- Methodology :

- Bioisosteric Replacement : Substitute bromomethyl with trifluoromethyl to enhance metabolic stability while retaining electrophilicity .

- Prodrug Design : Mask the bromomethyl group with enzymatically cleavable moieties (e.g., esterase-sensitive linkers) to limit off-target effects .

- Computational Screening : Use molecular dynamics to predict binding affinities to targets like PARP1 or BRD9, guided by crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.